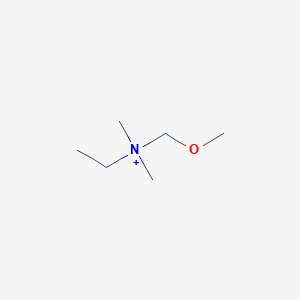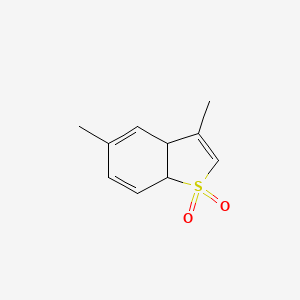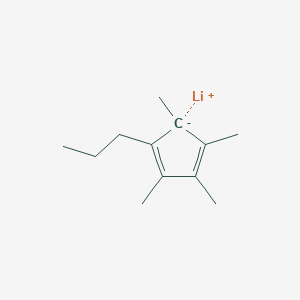
lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is a complex organolithium compound. It is a derivative of cyclopentadiene, a five-membered ring with two double bonds. The compound is characterized by the presence of lithium and multiple methyl and propyl groups attached to the cyclopentadiene ring. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene with a lithium reagent. Commonly used lithium reagents include n-butyllithium or lithium diisopropylamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various organometallic compounds or halogenated derivatives.
Scientific Research Applications
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene involves its interaction with molecular targets through its lithium atom and the cyclopentadiene ring. The lithium atom can coordinate with various substrates, facilitating reactions such as nucleophilic addition or substitution. The cyclopentadiene ring provides a stable framework for these interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with a five-membered ring and two double bonds.
1,2,3,5-Tetramethylcyclopentadiene: Similar structure but without the propyl group.
Lithium cyclopentadienide: Contains lithium and a cyclopentadiene ring but lacks the methyl and propyl substitutions.
Uniqueness
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of multiple methyl and propyl groups enhances its stability and reactivity compared to simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
101960-68-3 |
|---|---|
Molecular Formula |
C12H19Li |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H19.Li/c1-6-7-12-10(4)8(2)9(3)11(12)5;/h6-7H2,1-5H3;/q-1;+1 |
InChI Key |
HJPRKHGZKAGBFY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCC1=C(C(=C([C-]1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


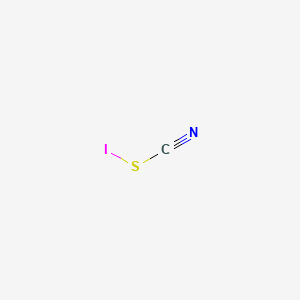
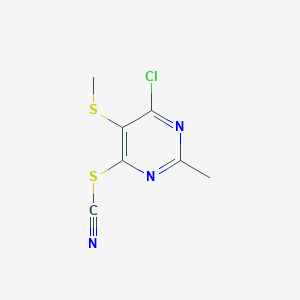

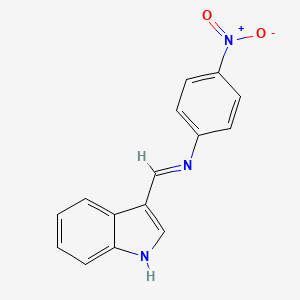
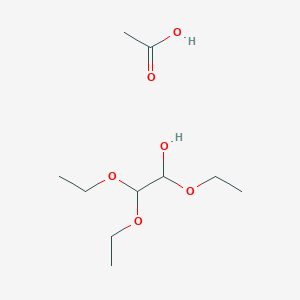
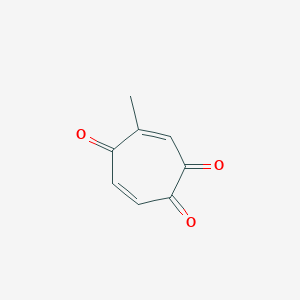
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)


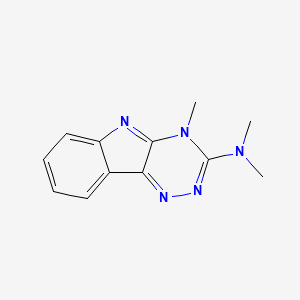
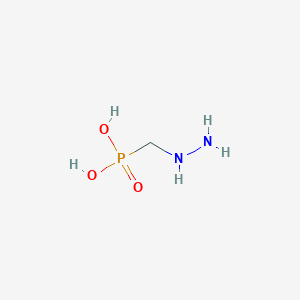
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
